

N'-Acetylacetohydrazide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N'-Acetylacetohydrazide**

Cat. No.: **B145619**

[Get Quote](#)

N'-Acetylacetohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Acetylacetohydrazide, also known as N,N'-diacetylhydrazine, is a symmetrical diacylhydrazine derivative. This document provides a detailed overview of its chemical properties, structure, and synthesis. While the biological activities of the broader hydrazide class of compounds are widely documented, specific data on the cellular effects and signaling pathway involvement of **N'-Acetylacetohydrazide** are not extensively available in current literature. This guide summarizes the known chemical and physical data, presents detailed experimental protocols for its synthesis, and provides spectroscopic information for characterization.

Chemical Properties and Structure

N'-Acetylacetohydrazide is a white to off-white crystalline solid.^[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C4H8N2O2	[2]
Molecular Weight	116.12 g/mol	[2]
Melting Point	138-141 °C	[2] [3]
Boiling Point	209 °C at 15 mmHg	[2] [3]
Density	1.2829 g/cm³ (rough estimate)	[3]
Water Solubility	Soluble	[4]
Solubility in other solvents	Sparingly soluble in DMSO, slightly soluble in Methanol.	[4]
Appearance	White to off-white crystalline powder/solid.	[1] [4]
pKa (Predicted)	11.59 ± 0.23	[4]
LogP	-1.4 at 25°C	[4]

Structure and Identifiers:

- IUPAC Name: **N'-Acetylacetohydrazide**[\[2\]](#)
- CAS Number: 3148-73-0[\[2\]](#)
- SMILES: CC(=O)NNC(C)=O[\[5\]](#)
- InChI: InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8)[\[5\]](#)
- InChIKey: ZLHNYIHHQEHJQ-UHFFFAOYSA-N[\[5\]](#)

Synthesis of N'-Acetylacetohydrazide

Several methods for the synthesis of **N'-Acetylacetohydrazide** have been reported, ranging from laboratory-scale preparations to industrial processes. The primary synthetic routes involve the acetylation of hydrazine or its derivatives.

Synthesis from Hydrazine Hydrate and a High-Boiling Point Ester

This method is suitable for larger-scale industrial production and avoids the use of acetic anhydride.[6]

Experimental Protocol:

- A mixture of 80% hydrazine hydrate (31.25 g, 0.5 mol) and isoamyl acetate (390.0 g, 3 mol) is added to a distillation column.[6]
- The mixture is heated to 142°C.[6]
- The reaction is carried out for 7 hours with a reflux ratio of 1:4, during which water and isoamyl alcohol are separated by rectification.[6]
- After the reaction is complete, the product is obtained by vacuum distillation.[6]
- This process yields N,N'-diacetylhydrazine with a purity of 97.6% and a yield of 99.3%. [6]

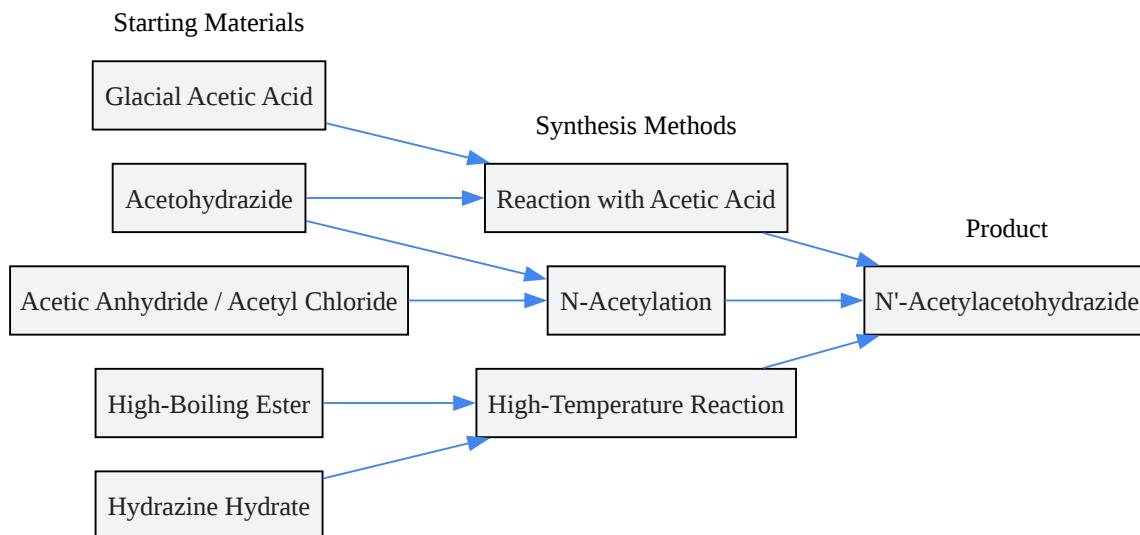
N-Acetylation of Acetohydrazide

This is a common laboratory-scale synthesis method.

Experimental Protocol:

Note: A detailed, specific protocol for the N-acetylation of acetohydrazide to yield **N'-Acetylacetohydrazide** was not explicitly found in the searched literature. However, a general procedure for the acylation of hydrazides is described.[7]

- A solution of the starting hydrazide is prepared in an appropriate solvent.
- An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, often in the presence of a base to neutralize the acid byproduct.
- The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.


- Upon completion, the product is isolated by filtration if it precipitates, or by extraction and subsequent solvent evaporation.
- The crude product can be purified by recrystallization.

Reaction of Hydrazides with Glacial Acetic Acid

This method utilizes glacial acetic acid as both a reagent and a solvent.[\[8\]](#)

Experimental Protocol:

- A solution of the hydrazide (2 mmol) in glacial acetic acid (1 ml) is heated under reflux for a specified period (e.g., 9-10 hours for acetohydrazide).[\[8\]](#)
- The reaction mixture is then cooled to room temperature.[\[8\]](#)
- If the product crystallizes, it is collected by filtration. If the product is soluble, it is precipitated by adding the reaction solution to crushed ice.[\[8\]](#)
- The precipitate is filtered, washed with cold diethyl ether, and dried.[\[8\]](#)
- If necessary, the final product can be recrystallized from ethanol or an ethanol-water mixture.[\[8\]](#)

[Click to download full resolution via product page](#)

Figure 1. Synthetic routes to **N'-Acetylacetohydrazide**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **N'-Acetylacetohydrazide** and related N-acetylated hydrazides show characteristic signals for the acetyl and NH protons. In N-acetylated products, the protons of the two NH groups typically appear in the range of δ 9.76–10.82 ppm.[8] The carbons of the amidic carbonyl groups are assigned peaks in the range of δ 164.53–173.76 ppm.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **N'-Acetylacetohydrazide** would be expected to show characteristic absorption bands for the N-H and C=O functional groups. Generally, for amides, a strong C=O stretching band appears around 1650 cm^{-1} , and N-H stretching vibrations are observed in the range of 3200–3400 cm^{-1} .[9]

Biological Activity and Signaling Pathways

A comprehensive search of the available scientific literature did not yield specific information on the biological activities or the involvement of **N'-Acetylacetohydrazide** in any signaling pathways.

While the broader class of hydrazide and hydrazone derivatives has been extensively studied and shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects, specific data for **N'-Acetylacetohydrazide** is lacking.[10][11][12]

One study investigated the mutagenicity and carcinogenicity of monoacetyl hydrazine (MAH) and diacetyl hydrazine (DAH), which is **N'-Acetylacetohydrazide**. The study found that while MAH was mutagenic and carcinogenic in the tested models, DAH (**N'-Acetylacetohydrazide**) did not show mutagenic or carcinogenic effects under the same experimental conditions.[13]

Due to the absence of data on signaling pathway involvement, a corresponding diagram cannot be generated at this time. Further research is required to elucidate the potential biological roles of **N'-Acetylacetohydrazide**.

[Click to download full resolution via product page](#)

Figure 2. Current knowledge gap in the biological activity of **N'-Acetylacetohydrazide**.

Safety Information

N'-Acetylacetohydrazide is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1]

Conclusion

N'-Acetylacetohydrazide is a well-characterized compound in terms of its chemical and physical properties, as well as its synthesis. Multiple routes for its preparation are available, allowing for both laboratory and industrial scale production. However, there is a significant gap in the understanding of its biological activity and its potential role in cellular signaling pathways. The lack of mutagenic and carcinogenic activity, in contrast to its mono-acetylated counterpart, suggests a distinct toxicological profile. Future research should focus on exploring the potential pharmacological or biological effects of this compound to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Acetyl-N'-phenylnitrous hydrazide | C8H9N3O2 | CID 86175823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chembk.com [chembk.com]
- 4. Diacetyl hydrazine | 3148-73-0 [chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for N,N'-Diacetylhydrazine (HMDB0060496) [hmdb.ca]
- 6. CN114516819A - Preparation method of N, N' -diacetyl hydrazine - Google Patents [patents.google.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutagenicity and carcinogenicity of mono- and diacetyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N'-Acetylacetohydrazide chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145619#n-acetylacetohydrazide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com